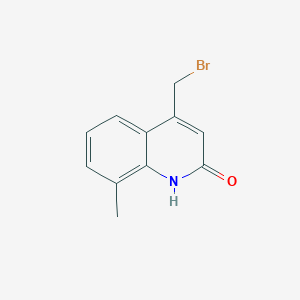

4-(Bromomethyl)-8-methylquinolin-2(1h)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23976-56-9 |

|---|---|

Molecular Formula |

C11H10BrNO |

Molecular Weight |

252.11 g/mol |

IUPAC Name |

4-(bromomethyl)-8-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C11H10BrNO/c1-7-3-2-4-9-8(6-12)5-10(14)13-11(7)9/h2-5H,6H2,1H3,(H,13,14) |

InChI Key |

IREWQIPCOADXJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)N2)CBr |

Origin of Product |

United States |

The Quinolinone Scaffold: a Privileged Structure in Heterocyclic Chemistry

The quinolin-2(1H)-one core is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. mdpi.comnih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry, a term that describes molecular frameworks that are able to bind to multiple biological targets with high affinity. mdpi.com The versatility of the quinolinone ring system allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

The inherent planarity of the bicyclic system, coupled with the presence of both hydrogen bond donors and acceptors, facilitates interactions with biological macromolecules such as enzymes and receptors. This has led to the development of numerous quinolinone-based compounds with applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents. mdpi.comnih.gov The continued exploration of quinolinone derivatives in drug discovery underscores the enduring importance of this heterocyclic system.

The Bromomethyl Functionality: a Highly Strategic Synthetic Handle

The introduction of a bromomethyl group at the 4-position of the 8-methylquinolin-2(1H)-one scaffold provides a crucial point for chemical modification. The carbon-bromine bond in a benzylic-type position is inherently reactive and serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups and molecular fragments.

The reactivity of the bromomethyl group enables chemists to employ this compound as a key building block for the construction of more complex molecules. Common transformations involving the bromomethyl moiety include etherification, esterification, and the formation of carbon-carbon and carbon-nitrogen bonds. This strategic placement of a reactive handle on the stable quinolinone core allows for a modular approach to the synthesis of diverse chemical libraries for screening and optimization in drug discovery and materials science.

Overview of Academic and Industrial Research Trajectories for 4 Bromomethyl 8 Methylquinolin 2 1h One

Precursor Synthesis and Quinolinone Ring Formation Strategies

The initial phase in the synthesis of the target molecule is the construction of the 8-methyl-4-methylquinolin-2(1H)-one scaffold. This involves the formation of the quinolinone ring system with the required methyl groups at the C4 and C8 positions.

Cyclization Reactions for the 2(1H)-Quinolinone Core Elaboration

The formation of the 2(1H)-quinolinone heterocyclic system is a key step, and various cyclization strategies have been developed. These methods often involve the condensation of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by an intramolecular ring closure.

Classical methods for quinolinone synthesis include the Knorr and Conrad-Limpach syntheses, which utilize the reaction of anilines with β-ketoesters. A widely adopted industrial method for related structures involves the acid-catalyzed cyclization of an acetoacetanilide intermediate. For instance, a common route involves the reaction of an aniline with diketene (B1670635) to form an acetoacetanilide, which is then cyclized in the presence of a strong acid like concentrated sulfuric acid. google.com

Modern approaches offer alternative routes, including transition-metal-catalyzed reactions. Palladium-catalyzed C-H activation and subsequent intramolecular cyclization of suitable precursors provide a powerful method for constructing the quinolinone core. researchgate.netorganic-chemistry.org Ruthenium-catalyzed cyclization of anilides with acrylates also affords 2-quinolones in high yields. organic-chemistry.org Furthermore, silver-catalyzed intermolecular radical addition/cyclization reactions in aqueous solutions present a more environmentally friendly pathway to substituted quinolin-2-ones. organic-chemistry.org

A specific patented method for a closely related precursor involves the cyclization of an acetyl bromide acetanilide (B955) derivative in concentrated sulfuric acid. google.com The reaction is typically performed at controlled temperatures, for example between 10-20°C, to manage the exothermic nature of the reaction. google.com

Approaches for Introducing the 8-Methyl Substituent

The introduction of the methyl group at the C8 position of the quinolinone ring is strategically accomplished by selecting the appropriate starting aniline derivative. To synthesize the 8-methylquinolin-2(1H)-one core, 2-methylaniline (o-toluidine) is used as the nitrogen-containing precursor.

In the context of the Conrad-Limpach or Knorr-type syntheses, reacting o-toluidine (B26562) with a β-dicarbonyl compound, such as ethyl acetoacetate (B1235776) or diketene, yields an intermediate anilide or enamine. Subsequent thermal or acid-catalyzed cyclization of this intermediate directs the formation of the heterocyclic ring, placing the methyl group from the o-toluidine at the 8-position of the resulting quinolinone. mdpi.com

An alternative strategy involves starting with a pre-formed quinoline (B57606). For example, 2-methyl-8-bromoquinoline can be prepared by reacting o-bromoaniline with crotonaldehyde. google.com However, converting this into the desired quinolinone is a more complex route. Therefore, building the quinolinone ring from an appropriately substituted aniline is the more direct and common approach.

Selective Bromination at the 4-Methyl Position

The final key transformation is the selective introduction of a bromine atom onto the methyl group at the C4 position. This requires a benzylic-type bromination that must be selective over potential electrophilic substitution on the aromatic portion of the quinolinone ring.

Benzylic Bromination Techniques, including N-Bromosuccinimide (NBS)-mediated Reactions

The conversion of the 4-methyl group to a 4-(bromomethyl) group is a classic example of a benzylic bromination. The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS). wikipedia.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. wikipedia.orgscientificupdate.com

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with light (photobromination). wikipedia.orgyoutube.comyoutube.com The process is carried out in a non-polar solvent, most classically carbon tetrachloride (CCl₄), to disfavor ionic side reactions. wikipedia.org The key to the selectivity of NBS is that it provides a low, steady concentration of molecular bromine (Br₂) in the reaction mixture, which favors the radical pathway at the benzylic position over electrophilic addition to any double bonds or electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com

Alternatively, molecular bromine can be used directly with heat or light to initiate the radical reaction. google.com However, controlling the reaction to prevent over-bromination (formation of dibromomethyl species) or competing electrophilic bromination on the aromatic ring can be more challenging than with NBS. scientificupdate.com

Control of Regioselectivity in Quinolinone Bromination

Achieving selective bromination at the 4-methyl group requires careful control of reaction conditions to favor the radical mechanism over the electrophilic aromatic substitution mechanism.

Radical vs. Electrophilic Bromination: The 4-methyl group is analogous to a benzylic position, making its C-H bonds weaker and more susceptible to abstraction by a bromine radical. youtube.com To favor this pathway, radical initiators and non-polar solvents are essential. In contrast, electrophilic bromination on the aromatic ring is promoted by polar solvents and Lewis acids. The quinolinone ring is an electron-rich aromatic system, and in the presence of Br₂ under polar conditions, it would likely undergo substitution at the C3 or C6 positions. nuph.edu.ua Studies on related quinolin-4-ones have shown that the direction of halogenation is highly dependent on the substituents present and the reaction conditions. nuph.edu.ua

Preventing Over-bromination: A significant challenge in benzylic bromination is the potential for the reaction to proceed further, replacing a second hydrogen atom to form a dibromomethyl group. Using a stoichiometric amount of NBS is crucial. Some methods describe the portionwise addition of the brominating agent to maintain its low concentration and improve selectivity for the mono-brominated product. scientificupdate.com The quality of the NBS can also impact the outcome, as impurities like Br₂ or HBr can accelerate the reaction and lead to more byproducts. scientificupdate.com

Optimization of Synthetic Reaction Conditions and Yields

Optimizing the synthetic route for this compound focuses on improving yields, increasing purity, and ensuring scalability and safety.

Patented procedures for the synthesis of the non-methylated analog, 4-(bromomethyl)quinolin-2(1H)-one, provide insight into optimization strategies that are directly applicable. One approach involves a two-step process starting from acetoacetanilide. google.com

Step 1: Bromination of the Precursor In the first step, the precursor is brominated. An optimized method uses a two-stage addition of bromine in an organic solvent like ethylene (B1197577) dichloride, with heating in between additions to drive the reaction to completion. The work-up procedure is also critical; neutralizing the reaction mixture and washing the crude product with an alcohol like methanol (B129727) helps to remove impurities and improve the purity of the intermediate. google.com

Step 2: Cyclization and Product Formation The second step is the acid-catalyzed cyclization. Key optimization parameters include the amount of concentrated sulfuric acid used and the temperature control. Slowly adding the brominated precursor to cooled sulfuric acid (e.g., 10-20°C) is critical for managing the exothermicity of the reaction. After the cyclization, the product is precipitated by adding the reaction mixture to ice water. The subsequent work-up, involving neutralization with a mild base like sodium carbonate or potassium carbonate solution to a pH of 6-7, is crucial for minimizing wastewater and facilitating product isolation. google.com A final purification step, such as creating a slurry of the crude product in isopropanol, effectively removes major impurities, including the dibrominated byproduct. google.com

Below are tables summarizing optimized reaction conditions based on related syntheses.

Table 1: Optimized Conditions for Bromination of Acetoacetanilide Precursor

| Parameter | Condition | Purpose/Benefit | Reference |

|---|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | Direct bromination of the active methylene (B1212753) group. | google.com |

| Solvent | Ethylene dichloride | Provides a medium for the reaction. | google.com |

| Addition Method | Two-part dropwise addition | Better control over the reaction and temperature. | google.com |

| Temperature | 50-55°C (post-addition) | Ensures reaction completion. | google.com |

| Work-up | Neutralization (pH 6-7), Methanol wash | Removes acidic byproducts and improves purity. | google.com |

Table 2: Optimized Conditions for Cyclization to form Quinolinone Product

| Parameter | Condition | Purpose/Benefit | Reference |

|---|---|---|---|

| Cyclizing Agent | Concentrated Sulfuric Acid | Catalyzes the intramolecular cyclization. | google.com |

| Addition Method | Slow addition of precursor to cooled acid | Controls exothermic reaction and improves safety. | google.com |

| Temperature | 10-20°C | Maintains control over the reaction rate. | google.com |

| Quenching | Addition to ice water | Precipitates the product from the acid. | google.com |

| Neutralization | 10% Sodium/Potassium Carbonate (pH 6-7) | Reduces acidic wastewater and isolates crude product. | google.com |

| Purification | Isopropanol slurry/wash | Removes dibromide and other impurities, high purity. | google.com |

Influence of Solvents and Catalytic Systems in Bromomethylation

The efficiency and selectivity of the bromomethylation of 4-methylquinolin-2(1H)-one derivatives are significantly influenced by the choice of solvent and the catalytic system employed. The reaction, typically proceeding via a free radical mechanism, is sensitive to the reaction medium, which can affect the solubility of reactants, the stability of radical intermediates, and the reaction pathway.

Solvent Effects:

The selection of a suitable solvent is crucial for a successful bromination reaction. Halogenated hydrocarbons are frequently used due to their inertness and ability to dissolve the reactants. Carbon tetrachloride (CCl₄) has been a traditional solvent for Wohl-Ziegler brominations using NBS, often used under anhydrous conditions to prevent hydrolysis of the product. mdpi.com However, due to its toxicity and environmental concerns, alternative solvents are increasingly being investigated. Dichloromethane and acetonitrile (B52724) have also been employed in the bromination of quinoline derivatives. researchgate.net The use of dimethylformamide (DMF) as a solvent has been shown to influence the regioselectivity of bromination in some quinoline systems, highlighting the solvent's role in directing the reaction outcome. researchgate.net

Catalytic Systems:

The bromomethylation is commonly initiated using radical initiators or photochemical methods.

Radical Initiators: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are standard radical initiators used in conjunction with NBS. mdpi.com These initiators decompose upon heating to generate radicals, which then propagate the chain reaction. The choice of initiator can influence the reaction rate and temperature required.

Photochemical Initiation: Irradiation with light, often in the UV or visible range, can also initiate the radical bromination. Photochemical methods can sometimes offer milder reaction conditions compared to thermal initiation. rsc.org

Lewis Acid Catalysis: While less common for this specific transformation, Lewis acids have been shown to catalyze benzylic brominations in other systems. For example, zirconium(IV) chloride has been demonstrated to be an effective catalyst for the benzylic bromination of toluene (B28343) derivatives with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). acs.org This suggests a potential area for exploration in the synthesis of bromomethylquinolines.

The following interactive data table summarizes the influence of different solvents and catalytic systems on the bromomethylation of methyl-substituted quinolines and related compounds, based on available research findings.

| Substrate | Brominating Agent | Catalyst/Initiator | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methyl-2-quinolone Analog | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux | Not specified | mdpi.com |

| 8-Substituted Quinoline | Bromine | None | Acetonitrile/Dichloromethane | 0°C - 24°C, 1-4 days | Variable | researchgate.net |

| Toluene Derivative | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Zirconium(IV) Chloride | Not specified | Room Temperature | High | acs.org |

| Alkylaryl | N-Bromosuccinimide (NBS) | Ultrasound | Water | Ultrasound irradiation | Selective ring substitution | researchgate.net |

| Alkylaryl | N-Bromosuccinimide (NBS) | Microwave | Neat | Microwave irradiation | Predominantly side-chain α-bromination | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact and enhance safety. For the synthesis of this compound and related halomethylquinolines, several green approaches are being explored.

Alternative Solvents: The use of hazardous solvents like carbon tetrachloride is being replaced by greener alternatives. Ionic liquids (ILs) and deep eutectic solvents (DESs) are being investigated as reaction media for various organic transformations, including halogenations. acs.orgnih.govresearchgate.netresearchgate.netnih.gov These solvents offer advantages such as low volatility, high thermal stability, and recyclability. For instance, cholinium-based DESs are considered environmentally benign. nih.gov

Catalyst Recyclability: The development of recyclable catalysts is a key aspect of green chemistry. Heterogeneous catalysts, such as zeolites, have been used for the solvent-free synthesis of quinolines. mit.edu Recyclable brominating agents, like 1,2-dipyridiniumditribromide-ethane, have also been developed for solvent-free brominations. nih.gov

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can significantly reduce reaction times and improve yields. researchgate.netnih.govresearchgate.net These methods are being explored for the synthesis of various heterocyclic compounds, including quinolines.

Continuous Flow Synthesis: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automation and scalability, aligning with green chemistry principles. researchgate.netrsc.orgresearchgate.net The synthesis of quinoline compounds has been successfully demonstrated in continuous flow systems. rsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. While the direct enzymatic bromination of the methyl group on the quinoline ring is not widely reported, enzymatic approaches for the synthesis and modification of quinoline derivatives are an active area of research. nih.gov

The following interactive data table highlights some green chemistry approaches relevant to the synthesis of halomethylquinolines.

| Green Approach | Methodology | Key Advantages | Relevance to Halomethylquinoline Synthesis | Reference |

|---|---|---|---|---|

| Alternative Solvents | Use of Ionic Liquids or Deep Eutectic Solvents (DESs) | Low volatility, recyclability, potential for improved yields. | Can replace hazardous solvents like CCl₄ in bromination reactions. | acs.orgnih.govresearchgate.netresearchgate.netnih.gov |

| Recyclable Reagents/Catalysts | Solvent-free bromination with recyclable tribromide reagents. | Reduced waste, atom economy, simplified work-up. | Offers a more sustainable route for bromination. | nih.gov |

| Solvent-Free Synthesis | Mechanochemical bromofunctionalization of olefins. | Avoids the use of hazardous solvents, can lead to higher efficiency. | Potentially applicable to the bromination of the quinolinone precursor under solvent-free conditions. | nih.gov |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis. | Reduced reaction times, lower energy consumption, often higher yields. | Can accelerate the bromination step and improve overall process efficiency. | researchgate.netnih.govresearchgate.net |

| Process Intensification | Continuous flow synthesis. | Enhanced safety, better process control, scalability. | Enables safer and more efficient production of quinoline intermediates. | researchgate.netrsc.orgresearchgate.net |

| Biocatalysis | Enzymatic synthesis of quinoline derivatives. | High selectivity, mild reaction conditions, biodegradable catalysts. | Potential for future development of enzymatic halogenation methods for quinolines. | nih.gov |

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The primary mode of reactivity for the 4-(bromomethyl) group in this compound is nucleophilic substitution. The benzylic-like nature of the bromomethyl substituent, attached to the quinoline ring system, renders the bromine atom a good leaving group, facilitating its displacement by a wide array of nucleophiles.

Reactions with Oxygen-Centered Nucleophiles (e.g., Etherification, Hydroxylation)

The reaction of this compound with oxygen-centered nucleophiles, such as alkoxides or phenoxides, is expected to yield the corresponding ethers. While specific examples for this exact compound are not extensively documented in the reviewed literature, the analogous reactions of similar halo-substituted quinolines suggest that these transformations are feasible. For instance, the displacement of a chloro group at the 4-position of the quinolinone ring by nucleophiles is a well-established reaction. researchgate.net It is anticipated that the more reactive bromomethyl group would readily undergo etherification under basic conditions.

Hydroxylation of the bromomethyl group, to afford 4-(hydroxymethyl)-8-methylquinolin-2(1H)-one, can be achieved through reaction with hydroxide (B78521) ions or by using a protected form of the hydroxyl group followed by deprotection. These reactions provide a pathway to introduce a hydroxyl functionality, which can be a precursor for further synthetic modifications.

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amination, Azidation)

The displacement of the bromide by nitrogen-centered nucleophiles is a well-documented transformation for bromoalkyl-substituted quinolines. nih.govresearchgate.net The reaction of this compound with various primary and secondary amines would lead to the corresponding 4-(aminomethyl)-8-methylquinolin-2(1H)-one derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Furthermore, reaction with sodium azide (B81097) provides a convenient route to 4-(azidomethyl)-8-methylquinolin-2(1H)-one. The azido (B1232118) group is a versatile functional group that can be subsequently reduced to an amino group or participate in cycloaddition reactions. The reactivity of a related compound, 4-chloro-8-methylquinolin-2(1H)-one, with sodium azide to form the corresponding 4-azido derivative has been demonstrated, suggesting a similar reactivity for the bromomethyl analogue. researchgate.net

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles on Related Quinolone Scaffolds

| Starting Material | Nucleophile | Product | Reference |

| 3-Benzyl-2-(bromomethyl)quinolin-4(1H)-one | n-Hexylamine | 3-Benzyl-2-((hexylamino)methyl)quinolin-4(1H)-one | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | researchgate.net |

Reactions with Sulfur and Other Heteroatom Nucleophiles

The soft nature of the benzylic-like carbon of the bromomethyl group makes it an excellent electrophile for soft nucleophiles like those centered on sulfur. Reactions with thiols or thiophenols in the presence of a base are expected to proceed smoothly to give the corresponding thioethers. The synthesis of 4-sulfanyl derivatives from 4-chloro-8-methylquinolin-2(1H)-one has been reported, indicating the susceptibility of the 4-position to attack by sulfur nucleophiles. researchgate.net

Other heteroatom nucleophiles, such as phosphines, can also react with the bromomethyl group. For example, reaction with triphenylphosphine (B44618) would likely yield a phosphonium (B103445) salt, which is a key intermediate in the Wittig reaction, providing a route to extend the carbon chain at the 4-position.

Cyclization and Ring-Forming Reactions Utilizing the Bromomethyl Moiety

The reactive bromomethyl group can participate in both intramolecular and intermolecular cyclization reactions, leading to the formation of novel fused and expanded heterocyclic systems.

Intramolecular Cyclization for Fused Heterocyclic System Formation

The bromomethyl group can act as an electrophilic partner in intramolecular cyclization reactions, where a nucleophilic center within the same molecule attacks the carbon bearing the bromine atom. This strategy is a powerful tool for the synthesis of fused heterocyclic systems. For instance, if a suitable nucleophile is present on a substituent at the N1 or C3 position of the quinolinone ring, intramolecular cyclization can lead to the formation of a new ring fused to the quinoline core.

Studies on related quinoline systems have shown that bromination can be accompanied by intramolecular cyclization. nih.govnih.gov For example, the bromination of a furanoquinoline alkaloid led to intramolecular cyclization involving a prenyl group and a hydroxyl or methoxyl group. nih.govnih.gov Similarly, electrophilic intramolecular heterocyclization of a 3-substituted quinolin-4-ol by the action of bromine resulted in the formation of a furo[3,2-c]quinoline (B8618731) system containing a bromomethyl group. researchgate.net These examples highlight the potential of the bromomethyl group or its in situ formation to be a key step in the construction of complex, fused heterocyclic architectures.

Table 2: Examples of Intramolecular Cyclization in Quinolone Systems

| Starting Material/Precursor | Reaction Conditions | Fused System Formed | Reference |

| Haplophyllidine (a furanoquinoline alkaloid) | Bromination (Br2 or NBS) | Fused penta-, hexa-, and spirocyclic rings | nih.govnih.gov |

| 3-(2-Chloroprop-2-en-1-yl)-2-methylquinolin-4-ol | Bromination | Furo[3,2-c]quinoline | researchgate.net |

Intermolecular Cycloaddition Reactions Leading to Expanded Scaffolds

While direct participation of the 4-(bromomethyl) group in intermolecular cycloaddition reactions is not widely reported, the quinoline ring system itself is an active participant in such transformations, which can lead to the formation of expanded and polycyclic scaffolds. Dearomative [4+2] cycloaddition reactions of quinolines with alkenes have been shown to be an effective method for converting the flat aromatic system into three-dimensional structures. nih.gov

These reactions typically involve the photo-induced excitation of the quinoline ring, which then acts as a diene in a cycloaddition with a dienophile. Although the bromomethyl group may not be directly involved in the bond-forming events of the cycloaddition, its presence on the quinoline scaffold would result in the formation of complex, functionalized polycyclic molecules. Such strategies are valuable in the synthesis of novel chemical entities for drug discovery. nih.gov

Further Derivatization of the Quinolinone Core

The inherent reactivity of the quinolinone scaffold allows for a variety of synthetic transformations, leading to novel analogs with potentially enhanced or modified properties. Key reactions include electrophilic substitution on the benzene (B151609) ring and N-alkylation or N-acylation at the lactam nitrogen.

Electrophilic Aromatic Substitution

The benzene ring of the 8-methylquinolin-2(1H)-one system is susceptible to electrophilic attack, primarily at the C5 and C7 positions. The directing effects of the substituents already present on the ring, namely the methyl group at C8 and the electron-withdrawing nature of the pyridinone ring, play a significant role in determining the regioselectivity of these reactions.

Nitration: The introduction of a nitro group onto the quinolinone core is a common strategy to create intermediates for further functionalization, such as reduction to an amino group. The nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitro derivatives. In the case of substituted quinolines, the position of nitration is influenced by the existing substituents. For instance, the nitration of 7-methylquinoline (B44030) with a mixture of fuming nitric acid and sulfuric acid at low temperatures selectively yields 7-methyl-8-nitroquinoline. brieflands.com This suggests that for this compound, nitration would likely occur at the C5 position, directed by the C8-methyl group and influenced by the electronic nature of the quinolinone system.

Halogenation: The introduction of halogen atoms can significantly alter the electronic and lipophilic properties of the molecule. The halogenation of 8-substituted quinolines has been studied, providing insights into the expected reactivity of the target compound. For example, the bromination of 8-methoxyquinoline (B1362559) has been shown to produce the 5-bromo derivative. In contrast, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can lead to a mixture of 5,7-dibromo and monobrominated products. This indicates that the electronic nature of the substituent at the 8-position influences the extent and position of halogenation. For this compound, electrophilic halogenation is anticipated to occur preferentially at the C5 and/or C7 positions.

A general protocol for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid has been developed. researchgate.net This metal-free method proceeds at room temperature and shows high regioselectivity for the C5 position across a range of 8-substituted quinolines, including those with amide, urea, and carbamate (B1207046) functionalities. rsc.org

| Electrophilic Substitution Reaction | Reagents and Conditions | Expected Major Product(s) |

| Nitration | Fuming HNO₃, H₂SO₄, low temperature | 4-(Bromomethyl)-8-methyl-5-nitroquinolin-2(1H)-one |

| Halogenation (e.g., Bromination) | Br₂, solvent (e.g., CCl₄ or CH₃CN/CH₂Cl₂) | 5-Bromo-4-(bromomethyl)-8-methylquinolin-2(1H)-one and/or 5,7-Dibromo-4-(bromomethyl)-8-methylquinolin-2(1H)-one |

| C5-Halogenation | Trihaloisocyanuric acid, solvent | 5-Halo-4-(bromomethyl)-8-methylquinolin-2(1H)-one |

N-Alkylation and N-Acylation

The nitrogen atom of the lactam in the quinolinone ring can act as a nucleophile, allowing for the introduction of various substituents through alkylation and acylation reactions. These modifications can impact the compound's solubility, steric profile, and interactions with biological targets.

N-Alkylation: The introduction of an alkyl group at the N1 position can be achieved by reacting the quinolinone with an alkyl halide in the presence of a suitable base. The choice of base and solvent is critical to facilitate the deprotonation of the lactam nitrogen and promote the substitution reaction. While specific examples for this compound are not prevalent in the literature, general methods for the N-alkylation of amides and lactams are well-established. These often involve the use of strong bases like sodium hydride (NaH) in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of the alkyl halide.

N-Acylation: Similarly, the N1-position can be acylated using acylating agents like acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. For less reactive N-aryl systems, more forcing conditions or the use of a catalyst may be necessary. For instance, the use of a strong base to deprotonate the amine followed by the addition of the acyl chloride can be an effective strategy.

| N-Substitution Reaction | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., NaH), Solvent (e.g., DMF) | 1-Alkyl-4-(bromomethyl)-8-methylquinolin-2(1H)-one |

| N-Acylation | Acyl chloride (e.g., RCOCl), Base (e.g., NEt₃ or pyridine), Solvent | 1-Acyl-4-(bromomethyl)-8-methylquinolin-2(1H)-one |

These derivatization strategies provide a versatile platform for the synthesis of a wide array of novel compounds based on the this compound scaffold, enabling detailed investigations into their chemical and biological properties.

Applications of 4 Bromomethyl 8 Methylquinolin 2 1h One in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecular Architectures

The strategic placement of the bromomethyl group on the 8-methylquinolin-2(1H)-one framework enables its use as a foundational element for the synthesis of more intricate molecules. This reactive site allows for the covalent linkage of the quinolinone unit to other molecular fragments, leading to the creation of novel compounds with tailored properties.

The reactivity of the bromomethyl group in 4-(bromomethyl)-8-methylquinolin-2(1H)-one facilitates its use in the synthesis of hybrid molecules, where the quinolinone core is combined with other pharmacophores or functional moieties. For instance, the analogous compound, 4-(bromomethyl)quinolin-2(1H)-one, is synthesized from the bromination of acetoacetanilide (B1666496) followed by cyclization with concentrated sulfuric acid. This key intermediate can then undergo nucleophilic substitution reactions at the bromomethyl position to link with other molecules.

Research has shown that quinolinone derivatives can be linked to other heterocyclic systems, such as coumarins, via ether linkages to explore their biological activities. While direct examples for the 8-methyl derivative are not extensively detailed in the provided search results, the chemical principles are directly transferable. The synthesis of such hybrid compounds often involves the reaction of the bromomethyl group with a nucleophile, such as a phenol (B47542) or an amine, on the other molecular half.

A generalized synthetic approach is outlined below:

| Reactant 1 | Reactant 2 (with Nucleophilic Group) | Resulting Hybrid Compound |

| This compound | A biologically active molecule with a hydroxyl group | Quinolinone-ether-linked hybrid |

| This compound | A fluorescent tag with an amino group | Quinolinone-amine-linked fluorescent probe |

| This compound | A polymerizable monomer with a carboxylate group | Quinolinone-functionalized polymer |

Macrocyclic ligands, such as crown ethers and lariat (B8276320) ethers, are known for their ability to selectively bind cations. wikipedia.org The incorporation of a quinolinone moiety into these structures can introduce new binding properties, fluorescence signaling, or altered solubility. Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups, and their nomenclature indicates the total number of atoms in the ring and the number of oxygen atoms. wikipedia.org

Lariat ethers are a class of macrocyclic compounds that feature a side arm attached to the macrocyclic ring, which can also participate in cation binding. tdl.orgnih.gov The synthesis of quinolinone-containing macrocycles can be envisioned through the reaction of this compound with a pre-formed macrocyclic precursor containing a nucleophilic site. Alternatively, the quinolinone derivative can be one of the components in a macrocyclization reaction.

For example, a di-functional nucleophile, such as a bis-phenol, could react with two equivalents of this compound under high-dilution conditions to form a macrocycle. The 8-methyl group on the quinolinone ring can influence the conformation and binding properties of the resulting macrocycle.

The bromomethyl group of this compound can be used to construct fused heterocyclic systems. This can be achieved through intramolecular cyclization reactions where the bromomethyl group reacts with another functional group on the quinolinone ring or on a substituent. While direct examples starting from the 8-methyl derivative are not prevalent in the provided results, the chemistry of related quinolinones provides a clear precedent.

For instance, reaction of the bromomethyl group with a suitably positioned nucleophile can lead to the formation of a new ring fused to the quinoline (B57606) core. The versatility of this approach allows for the synthesis of a wide range of fused systems, each with unique three-dimensional structures and potential biological activities.

Precursor for the Development of Structurally Diverse Research Compounds

The utility of this compound extends to its role as a versatile precursor for creating libraries of compounds for research purposes. The ease of modification of the bromomethyl group allows for the systematic exploration of structure-activity relationships.

The quinolinone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov The modification of the 4-position of the quinolinone ring is a common strategy to modulate these activities. The bromomethyl group in this compound is an excellent electrophilic handle for introducing a wide variety of substituents.

By reacting this compound with different nucleophiles, a diverse library of compounds can be synthesized. For example, reaction with various amines would yield a series of 4-(aminomethyl)-8-methylquinolin-2(1H)-one derivatives, which have been explored for their anti-cancer potential. Similarly, reaction with thiols would lead to 4-(thiomethyl) derivatives, and reaction with alcohols or phenols would produce ether-linked compounds.

| Nucleophile | Resulting Functional Group at C4 | Potential Biological Activity Explored |

| Amines (R-NH2) | Aminomethyl (-CH2-NHR) | Anticancer, Antimicrobial |

| Thiols (R-SH) | Thiomethyl (-CH2-SR) | Enzyme inhibition |

| Alcohols/Phenols (R-OH) | Ether (-CH2-OR) | Anti-inflammatory |

| Azide (B81097) (N3-) | Azidomethyl (-CH2-N3) | Precursor for amines and triazoles |

The 8-methyl group can also play a role in modulating biological activity through steric or electronic effects. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent reactions with various nucleophiles have been reported to produce compounds with potential synthetic utility. mdpi.comresearchgate.net This highlights the importance of substitution patterns on the quinolinone ring in influencing chemical reactivity and biological properties.

The bromomethyl group is a key functional handle for achieving extensive structural diversification. The primary reaction utilized is nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles.

Key Diversification Reactions:

N-Alkylation: Reaction with primary and secondary amines to introduce diverse amino functionalities.

O-Alkylation: Reaction with alcohols and phenols to create a library of ether derivatives.

S-Alkylation: Reaction with thiols to generate thioether compounds.

C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates or organometallics, to form new carbon-carbon bonds.

Azide Introduction: Reaction with sodium azide to produce the corresponding 4-(azidomethyl) derivative, which can be further transformed into amines via reduction or into triazoles via cycloaddition reactions.

Phosphonium (B103445) Salt Formation: Reaction with phosphines, such as triphenylphosphine (B44618), to generate phosphonium salts, which are precursors for Wittig reagents.

These methodologies allow for the systematic modification of the 4-position of the 8-methylquinolin-2(1H)-one core, providing access to a vast chemical space for drug discovery and materials science research. The synthesis of the parent compound, 4-(bromomethyl)quinolin-2(1H)-one, has been achieved with high yield and purity, indicating the robustness of the synthetic route to this valuable intermediate. chemicalbook.com

Mechanistic Investigations of Biological Activity Associated with 4 Bromomethyl 8 Methylquinolin 2 1h One Derivatives

Investigation of Molecular Targets and Binding Mechanisms

Research into the derivatives of quinolinone scaffolds suggests several potential molecular targets. While direct studies on 4-(bromomethyl)-8-methylquinolin-2(1H)-one are limited, data from structurally related compounds provide significant insights into probable binding interactions and molecular targets.

A primary area of investigation for similar heterocyclic structures has been in the field of epigenetics, specifically targeting bromodomains. nih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, acting as "readers" of the epigenetic code. nih.gov The bromodomain-containing protein 4 (Brd4) is a well-studied target in cancer therapy. Derivatives of aristoyagonine, which share a core heterocyclic structure, have been shown to be potent inhibitors of Brd4. nih.gov Co-crystal structures reveal that these inhibitors occupy the hydrophobic pocket of the bromodomain, which is the binding site for acetylated lysine. nih.gov The key interaction involves a hydrogen bond between the carbonyl oxygen of the inhibitor's core structure and the amine group of a conserved asparagine residue (Asn140). nih.gov It is hypothesized that derivatives of this compound could adopt a similar binding mode, with the quinolinone core interacting with this key pocket.

Another potential target for quinolinone derivatives is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This enzyme is overexpressed in many types of cancer cells. Hybrid compounds containing a quinoline (B57606) moiety have been shown to interact with and be substrates for NQO1, a mechanism that can lead to the activation of apoptotic pathways in cancer cells. nih.gov The interaction with NQO1 represents a plausible mechanism of action for appropriately substituted this compound derivatives. nih.gov

The reactive nature of the bromomethyl group also suggests that these derivatives could function as alkylating agents, forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) within the binding sites of various enzymes or receptors. This covalent interaction can lead to irreversible inhibition, a mechanism employed by many targeted therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Functionalized Quinolinone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR would focus on understanding how modifications at different positions of the quinolinone scaffold affect target binding and efficacy. Based on studies of related quinolinones and other heterocyclic compounds, several key structural features can be analyzed. nih.govnih.gov

The Quinolinone Core: This scaffold is the fundamental pharmacophore responsible for initial non-covalent interactions within the target's binding pocket. Its planar structure facilitates stacking interactions, while the lactam group (N-C=O) provides hydrogen bond donor and acceptor capabilities. nih.gov

The 4-Position Substituent: The bromomethyl group is a highly reactive handle. Its primary role is likely to act as an electrophile, forming a covalent bond with a nearby nucleophilic amino acid residue in the target protein. Replacing the bromine with other leaving groups or with different functional groups that can form other types of interactions (e.g., hydrogen bonds, hydrophobic interactions) would drastically alter the binding mechanism and potency. For instance, converting the bromomethyl group to an amine, ether, or thioether would allow for extensive exploration of the binding pocket.

The 8-Position Methyl Group: The methyl group at the 8-position can influence activity through steric and electronic effects. It may fit into a small hydrophobic sub-pocket of the target, enhancing binding affinity. Alternatively, it could sterically hinder the optimal positioning of the scaffold, reducing activity. Comparing the activity of 8-methyl derivatives with their unsubstituted counterparts is a key step in SAR analysis.

Substitution on the Benzene (B151609) Ring: Adding substituents (e.g., halogens, alkoxy, nitro groups) to other positions on the fused benzene ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability. These changes can fine-tune binding affinity and pharmacokinetic properties.

Substitution at the N1-Position: The nitrogen atom of the lactam can be substituted, for example, with alkyl or aryl groups. This modification can impact the compound's solubility and ability to form hydrogen bonds, and can be used to probe for additional interactions within the binding site.

The following interactive table summarizes hypothetical SAR findings for quinolinone derivatives based on established principles from related compound series. nih.govnih.gov

| Position of Modification | Type of Substituent | Predicted Impact on Activity | Rationale |

| Position 4 (from -CH₂Br) | Replacement with larger, non-reactive groups | Decrease | Loss of covalent binding capability and potential steric clash. |

| Conversion to ethers (-OR) or amines (-NR₂) | Variable | Allows probing of binding pocket for hydrogen bond donors/acceptors. Activity depends on the specific target topology. nih.gov | |

| Position 8 | Removal of methyl group | Variable | Activity may increase or decrease depending on whether the methyl group contributes to favorable hydrophobic interactions or causes steric hindrance. |

| Replacement with larger alkyl or aryl groups | Likely Decrease | Potential for steric hindrance in the binding pocket. | |

| Positions 5, 6, 7 | Addition of electron-withdrawing groups (e.g., -Cl, -F) | Variable | Can alter the electronics of the ring system and provide new contact points, potentially increasing affinity. |

| Addition of electron-donating groups (e.g., -OCH₃) | Variable | Can enhance hydrogen bonding capabilities and alter electronic distribution. The effect is target-dependent. nih.gov | |

| Position 1 (Nitrogen) | Addition of small alkyl groups (e.g., -CH₃) | Variable | Can increase lipophilicity and fill small hydrophobic pockets. May remove a key hydrogen bond donor site. |

Elucidation of Biological Pathway Modulation Mechanisms

The biological effects of this compound derivatives are likely mediated through the modulation of specific cellular pathways. The elucidation of these mechanisms involves proposing and testing hypotheses based on the compound's structure and known targets of the quinolinone class.

Based on the molecular targets identified for related compounds, a primary proposed pathway is the inhibition of epigenetic enzymes. Specifically, the inhibition of Brd4 by a quinolinone derivative would disrupt the "reading" of acetylated histones. nih.gov This prevents the recruitment of the transcriptional machinery to key oncogenes, leading to their downregulation and subsequent inhibition of cancer cell proliferation. nih.gov The mechanism is one of competitive inhibition at the acetyl-lysine binding pocket, which could be rendered irreversible if the bromomethyl group covalently modifies the target.

A second pathway involves the modulation of oxidoreductase enzymes like NQO1. nih.gov Certain quinone-based compounds are bioactivated by NQO1. Derivatives of this compound could be designed to be recognized by NQO1, leading to a two-electron reduction. This process can generate unstable intermediates that induce oxidative stress and trigger apoptosis specifically in NQO1-overexpressing cancer cells, while sparing healthy tissue. nih.gov

Beyond direct enzymatic inhibition, these derivatives may interact with protein-protein interaction domains that are crucial for signal transduction. The bromodomain is a classic example of such a "reader" domain that does not have enzymatic activity itself but is essential for signaling cascades that control gene transcription. nih.gov By blocking the Brd4 binding site, a derivative would disrupt the signaling pathway that leads to the expression of growth-promoting genes.

The reactive bromomethyl group is key to a hypothesized mechanism of covalent targeting. This group can act as an electrophilic "warhead" that forms a stable bond with a nucleophilic residue (e.g., Cys, His) in a protein's binding site. This leads to irreversible inhibition or activation, providing sustained modulation of a signaling pathway. For example, covalent modification of a kinase in the ATP-binding pocket or an allosteric site could permanently shut down a signal transduction cascade. This strategy has been successfully used to develop potent and selective inhibitors for various protein targets.

The interaction between a small molecule like a quinolinone derivative and a large biological macromolecule can be understood through several theoretical models.

First, the quinolinone core acts as a rigid scaffold that pre-organizes key functional groups for optimal presentation to the target. This reduces the entropic penalty of binding compared to a more flexible molecule, potentially leading to higher affinity.

Third, the mechanism can be conceptualized using a "two-pronged" approach: initial, reversible binding is driven by the quinolinone scaffold anchoring the molecule within the binding site. This is then followed by the irreversible, covalent bond formation by the reactive bromomethyl group with a suitably positioned nucleophile. This "lock-and-key" followed by "covalent trapping" mechanism can provide both high affinity and prolonged duration of action.

Computational and Theoretical Chemistry Studies of 4 Bromomethyl 8 Methylquinolin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of electron distribution, which in turn dictates the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Applications to 4-(Bromomethyl)-8-methylquinolin-2(1H)-one

Density Functional Theory (DFT) has become a standard and highly effective theoretical approach for investigating the electronic structures of molecular systems. nih.gov For quinolinone derivatives, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311G(d) or higher, are used to optimize the molecular geometry and predict a variety of electronic properties. nih.govresearchgate.net

In the case of this compound, DFT calculations would be instrumental in determining key electronic parameters. The presence of the electron-withdrawing bromomethyl group at the 4-position and the electron-donating methyl group at the 8-position are expected to significantly influence the electron density distribution across the quinolinone core. Theoretical studies on substituted quinolin-4-ones have shown that substituents can modulate the reactivity of the molecule; for instance, a bromine substituent has been found to increase the reactivity of the quinoline (B57606) ring. nih.gov

Global reactivity descriptors, which provide a quantitative measure of a molecule's stability and reactivity, can be derived from DFT calculations. These descriptors for analogous quinolinone structures are often calculated to understand their chemical behavior.

Table 1: Representative Global Reactivity Descriptors for Quinolinone Derivatives

| Descriptor | Typical Calculated Value Range | Significance |

| HOMO Energy (eV) | -6.0 to -5.5 | Indicates electron-donating ability |

| LUMO Energy (eV) | -2.5 to -1.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (eV) | 3.5 to 4.5 | Relates to chemical reactivity and kinetic stability |

| Electronegativity (χ) | 3.5 to 4.5 | Tendency to attract electrons |

| Chemical Hardness (η) | 1.5 to 2.5 | Resistance to change in electron distribution |

Note: The values presented are representative ranges based on published data for various quinolinone derivatives and are intended to provide a general framework for understanding the likely properties of this compound.

Theoretical Analysis of Molecular Orbitals and Spectroscopic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. In quinolinone derivatives, the distribution of HOMO and LUMO densities is often localized on specific parts of the molecule, which can indicate reactive sites. For many quinoline derivatives, the HOMO is distributed over the quinoline ring and substituent groups, while the LUMO is often localized on the quinoline core. korea.ac.kr The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. korea.ac.kr

Theoretical calculations can also predict spectroscopic properties, such as the UV-Vis absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic absorption spectra. korea.ac.kr For quinoline derivatives, the calculated absorption maxima often show good agreement with experimental data. mdpi.comnih.gov The predicted UV-Vis spectrum for this compound would likely exhibit characteristic absorption bands arising from π → π* transitions within the aromatic quinolinone system.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.govnih.gov For a molecule like this compound, MD simulations can be used to explore its conformational landscape. The rotation around the single bond connecting the bromomethyl group to the quinolinone ring is a key conformational variable.

MD simulations are particularly valuable for understanding how a molecule behaves in a solvent, such as water, which is crucial for biological applications. nih.gov These simulations can reveal stable conformations and the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules. The stability of a ligand within a protein binding site is also frequently assessed using MD simulations, often by analyzing the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation. nih.govnih.gov Studies on quinoline derivatives have employed MD simulations to confirm the stability of ligand-protein complexes. nih.gov

In Silico Screening and Molecular Docking for Predicting Ligand-Target Interactions

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein. nih.gov The quinolinone scaffold is a common feature in many biologically active compounds, and thus, derivatives are frequently the subject of such in silico studies. nih.gov

Given the prevalence of quinolinone derivatives as inhibitors of protein kinases, it is plausible to investigate the potential of this compound as a kinase inhibitor through molecular docking. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. Molecular docking studies on quinolin-4(1H)-one derivatives have identified potential interactions with the ATP-binding site of kinases like VEGFR-2. nih.gov

A typical molecular docking study would involve docking this compound into the active site of a selected protein target. The resulting docking scores and predicted binding poses would provide an indication of its potential as an inhibitor.

Table 2: Representative Molecular Docking Results for Quinolinone Derivatives Against Kinase Targets

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| VEGFR-2 | Quinolin-4(1H)-one derivative | -14.65 to -11.31 | Cys919, Asp1046, Glu885 |

| HIV Reverse Transcriptase | Chloro- and bromo-substituted quinolines | up to -10.67 | Lys101, Lys103, Tyr181 |

| AChE | Dihydroxyl-quinoline derivatives | -9.1 to -7.9 | Trp86, Tyr337, Ser203 |

Note: The data in this table are compiled from various studies on different quinoline and quinolinone derivatives and are presented to illustrate the types of results obtained from molecular docking studies. The specific interactions and scores for this compound would require a dedicated computational study.

Future Directions and Emerging Research Avenues for 4 Bromomethyl 8 Methylquinolin 2 1h One

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of quinoline (B57606) derivatives often involves multi-step procedures with harsh conditions, hazardous chemicals, and significant waste generation. nih.gov For instance, a known pathway to 4-(bromomethyl)quinolin-2(1H)-one involves bromination in glacial acetic acid, which presents challenges in purification and solvent recovery. google.com Future research must prioritize the development of green and sustainable synthetic methodologies. acs.orgijpsjournal.com

Key avenues for exploration include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields. nih.govijpsjournal.com Applying microwave irradiation to the cyclization and bromination steps could offer a more sustainable production route. mdpi.com

One-Pot and Multicomponent Reactions (MCRs): Designing a convergent synthesis where multiple starting materials react in a single step to form the target molecule would enhance atom economy and reduce waste. rsc.org MCRs are a powerful tool for creating diverse quinoline scaffolds efficiently. rsc.org

Eco-Friendly Catalysis: Replacing stoichiometric harsh reagents like concentrated sulfuric acid with recyclable, solid acid catalysts (e.g., Nafion, zeolites) or environmentally benign catalysts like formic acid or certain ionic liquids can significantly improve the environmental footprint of the synthesis. ijpsjournal.commdpi.comresearchgate.net

Table 1: Comparison of Synthetic Approaches for Quinolinone Scaffolds

| Parameter | Traditional Methods (e.g., Conrad-Limpach, Friedländer) | Potential Sustainable Future Methods |

|---|---|---|

| Catalysts | Strong acids (H₂SO₄), corrosive reagents google.com | Reusable solid acids, metal-organic frameworks (MOFs), biocatalysts, ionic liquids rsc.orgresearchgate.netresearchgate.net |

| Solvents | Glacial acetic acid, high-boiling point organic solvents google.com | Water, ethanol, supercritical CO₂, or solvent-free conditions rsc.orgacs.org |

| Energy Source | Conventional heating, often for extended periods nih.gov | Microwave irradiation, ultrasonication ijpsjournal.commdpi.com |

| Efficiency | Often lower yields, multiple steps, difficult workup nih.gov | Higher yields, one-pot strategies, high atom economy rsc.org |

Investigation of Unconventional Reactivity Patterns and Catalysis

The reactivity of 4-(Bromomethyl)-8-methylquinolin-2(1H)-one is dominated by its C4-bromomethyl group, a versatile handle for nucleophilic substitution. nuph.edu.ua However, future research should delve into more unconventional transformations and explore the catalytic potential of the scaffold itself.

Novel C4-Position Transformations: Beyond simple substitution, the bromomethyl group could participate in transition-metal-catalyzed cross-coupling reactions, radical transformations, or serve as a precursor for generating more complex functional groups, opening pathways to previously inaccessible derivatives.

Directed C-H Functionalization: The quinolinone oxygen and amide nitrogen can act as directing groups for transition-metal-catalyzed C–H functionalization at other positions on the ring system, such as C5. acs.org Research into the site-selective functionalization of the this compound backbone would enable the synthesis of polysubstituted quinolinones with precisely controlled substitution patterns.

Quinolinone-Based Catalysis: Quinoline derivatives, when complexed with metal ions like copper, can exhibit significant catalytic activity, for example, in oxidation reactions. mdpi.com Future studies could explore the design of chiral catalysts based on the this compound scaffold for asymmetric synthesis, leveraging the fixed geometry of the heterocyclic system.

Rational Design of Next-Generation Quinolinone-Based Scaffolds for Specific Research Applications

Rational design, guided by computational modeling and a deep understanding of structure-activity relationships (SAR), is crucial for developing new molecules with tailored functions. manchester.ac.uk The this compound scaffold is an ideal starting point for creating libraries of novel compounds for diverse applications. nih.govacs.org

Medicinal Chemistry: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are linked to various cancers, and quinolinone derivatives have been identified as potent allosteric inhibitors of mutant IDH1. acs.org The C4-bromomethyl group of this compound can be used to introduce a variety of side chains designed to optimize binding affinity and selectivity for therapeutic targets like mIDH1 or respiratory chain enzymes. acs.orgacs.org

Chemical Biology Probes: The intrinsic fluorescence of the quinolinone core can be tuned by altering its substituents. nih.gov By using the C4-bromomethyl handle to attach environmentally sensitive moieties or targeting ligands, researchers can design next-generation fluorescent probes for live-cell imaging and sensing specific analytes or biological events. acs.org

Table 2: Rational Design Strategies for Quinolinone Scaffolds

| Scaffold Position | Functionality in Parent Compound | Potential Future Modifications for Targeted Applications |

|---|---|---|

| C4-Position | -CH₂Br (Reactive Handle) | Introduce diverse side chains via substitution to enhance protein binding (medicinal chemistry) or attach fluorophores (chemical biology). nuph.edu.uaacs.org |

| C8-Position | -CH₃ (Methyl Group) | Modify size or electronics (e.g., to -CF₃, -OCH₃) to fine-tune solubility, metabolic stability, and steric interactions within a binding pocket. manchester.ac.uk |

| N1-Position | -H (Amide) | Alkylation or arylation to modulate lipophilicity, prevent tautomerization, and explore new interaction points with biological targets. nih.gov |

| Benzene (B151609) Ring (C5, C6, C7) | Unsubstituted | Introduce substituents via directed C-H functionalization to modulate electronic properties, improve pharmacokinetics, or alter photophysical characteristics. acs.org |

Potential for Interdisciplinary Research in Chemical Biology and Advanced Materials Science

The unique combination of a reactive handle and a stable, functional core in this compound opens doors to exciting interdisciplinary research.

Chemical Biology: The ability to covalently attach the quinolinone scaffold to proteins, nucleic acids, or other biomolecules via the bromomethyl group is a powerful strategy. This could be used to develop activity-based probes to identify novel enzyme targets or to create targeted drug-delivery systems where the quinolinone derivative is selectively released at a disease site.

Advanced Materials Science: Quinoline derivatives are valuable in materials science for applications in optoelectronics and functional polymers. researchgate.netmdpi.com The this compound could be used as a monomer or a functionalizing agent for polymers. By incorporating this scaffold, it may be possible to create new materials with tailored properties, such as enhanced thermal stability, specific photoluminescence for use in organic light-emitting diodes (OLEDs), or sensing capabilities for detecting ions or small molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.